1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
Overview
Description
“1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile” is a synthetic organic compound . It has the molecular formula C12H11Cl2N and an average mass of 240.128 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring attached to a nitrile group and a dichlorophenyl group . The exact structure can be represented by the SMILES stringN#CC1 (CCCC1)C (C (Cl)=C2)=CC=C2Cl
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 240.13 .Scientific Research Applications
Electrical and Electrochemical Properties : The compound has been utilized in the synthesis of imidazole-substituted phthalocyanines, demonstrating significant electrical and electrochemical properties. These properties are crucial in semiconductor behavior and film conduction processes (Yabaş et al., 2011).
Synthesis of Dichlorophenol : It plays a role in the synthesis of 3,4-dichlorophenol from 1,2-dichlorobenzene, a process important in organic chemistry and potentially useful in various industrial applications (Meng, 2007).
Chlorophyll Fluorescence Studies : Its derivatives have been used to study the quenching of system II chlorophyll fluorescence by the plastoquinone pool, contributing to our understanding of plant biology and photosynthesis processes (Vernotte, Etienne, & Briantais, 1979).
Fungicidal Activity : Some derivatives have been synthesized for potential fungicidal applications, though their effectiveness compared to commercial preparations varies (Konopíková, Fišera, & Prónayová, 1992).
Synthesis of Dichlorides : It's used in the synthesis of 1,5-dichlorides through sequential intermolecular Kharasch reactions, indicating its role in complex organic synthesis processes (Thommes et al., 2011).
Environmental Monitoring : Derivatives of the compound have been used for the determination of antifouling booster biocides in seawater and marine sediments, highlighting its importance in environmental monitoring and protection (Gatidou et al., 2005; Gatidou et al., 2004).
Cytotoxicity Studies : Research has been conducted on the cytotoxicity of certain derivatives, making it relevant in the development of potential cancer treatments (Orsa et al., 2008; Tarleton et al., 2012).
Algal Nitrogenase Activity : Its derivatives have been studied for their effect on algal nitrogenase activity, contributing to the understanding of algal biology and potentially to the development of biofuels (Lex & Stewart, 1973).
Photocatalysis : The compound has been used in photocatalytic oxidation studies for the treatment of chlorophenols, demonstrating its potential in environmental remediation and water treatment processes (Andreozzi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSDVBHSHEGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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